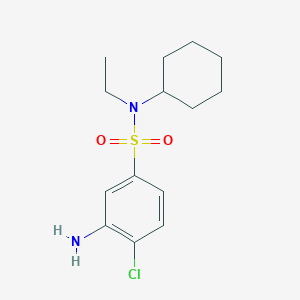

3-Amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

3-amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2S/c1-2-17(11-6-4-3-5-7-11)20(18,19)12-8-9-13(15)14(16)10-12/h8-11H,2-7,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJIOLUPUOCGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The molecular formula for 3-Amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide is C14H21ClN2O2S, with a molecular weight of 316.85 g/mol. The structure features:

- An amino group at the 3-position,

- A chlorine atom at the 4-position,

- N-cyclohexyl and N-ethyl substituents on the sulfonamide group.

This combination enhances its lipophilicity, potentially improving interactions with biological membranes and targets.

The biological activity of sulfonamide derivatives typically involves their interaction with specific molecular targets such as enzymes or receptors. For this compound:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, preventing substrate access.

- Cellular Pathways : It may interact with pathways involved in inflammation or microbial growth, leading to observed biological effects.

Biological Activities

While specific studies on this compound are sparse, related sulfonamide compounds have demonstrated various pharmacological activities:

- Antimicrobial Activity : Many sulfonamides exhibit antimicrobial properties, acting against bacterial infections by inhibiting folic acid synthesis.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.

- Calcium Channel Modulation : Research indicates that certain benzenesulfonamides can act as calcium channel inhibitors, affecting cardiovascular function and blood pressure regulation .

Comparative Analysis

A comparison with similar compounds reveals notable differences in biological activity:

The structural modifications in these compounds can significantly influence their pharmacological profiles.

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamides on coronary resistance using an isolated rat heart model. Results indicated that certain derivatives decreased coronary resistance compared to controls, suggesting potential applications in cardiovascular therapies .

Toxicity Assessment

In vivo assessments have been conducted on related compounds to evaluate toxicity profiles. For example, a compound similar to this compound showed no significant toxicity in mice after repeated doses over four weeks, indicating a favorable safety profile for further development .

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

1. Intermediate in Organic Synthesis

- This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new chemical entities.

2. Enzyme Inhibition Studies

- Research has explored its potential as an enzyme inhibitor. The compound's ability to interact with specific enzymes suggests applications in drug development targeting various biological pathways .

3. Specialty Chemicals Production

- In industrial settings, it is utilized for producing specialty chemicals and materials, including dyes and pigments, due to its reactive sulfonamide group.

1. Histamine H3 Receptor Antagonism

- The compound has shown significant activity as an antagonist at histamine H3 receptors. This interaction may lead to potential therapeutic applications in treating conditions such as allergies and sleep disorders by modulating neurotransmission and regulatory pathways .

2. Antimicrobial Properties

3. Anti-inflammatory Potential

- Preliminary studies suggest that 3-Amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide may influence inflammatory pathways, although more research is needed to confirm these effects.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various sulfonamide compounds on specific enzymes involved in metabolic pathways. This compound was included in the screening process, showing promising results in inhibiting target enzyme activity, suggesting its potential for therapeutic applications in metabolic disorders .

Case Study 2: Histamine H3 Receptor Interaction

Research involving radiolabeled ligand binding assays demonstrated that this compound effectively interacts with histamine H3 receptors, showcasing its potential as an inverse agonist. This property could be leveraged in developing treatments for conditions like allergic reactions and sleep disturbances .

Comparaison Avec Des Composés Similaires

Cycloalkyl vs. Alkyl Substituents

- 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide (CAS 1017410-44-4): Substituents: Cyclopentyl (5-membered ring). Molecular Formula: C₁₁H₁₅ClN₂O₂S. Molecular Weight: 274.76. However, cyclopentyl’s conformational rigidity could limit solubility in polar solvents .

- 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide (CAS 100313-81-3): Substituents: Two methyl groups. Molecular Formula: C₈H₁₁ClN₂O₂S. Molecular Weight: ~242.75 (estimated). Properties: Smaller substituents increase polarity and aqueous solubility. However, reduced lipophilicity may compromise membrane permeability in biological systems .

Hybrid Cycloalkyl-Alkyl Substituents

- Target Compound (N-cyclohexyl-N-ethyl) :

- Expected Properties : The combination of a bulky cyclohexyl group and a flexible ethyl chain may balance lipophilicity and solubility. This hybrid structure could improve pharmacokinetic profiles by optimizing tissue penetration and metabolic stability compared to purely cycloalkyl or alkyl analogs .

Variations in the Benzene Ring Substituents

Chloro and Amino Group Positioning

- 3-Amino-N-(3-chloro-phenyl)-4-hydroxybenzenesulfonamide (CAS 328028-38-2): Substituents: Hydroxy group at position 4, chloro on an adjacent phenyl ring. Molecular Formula: C₁₂H₁₁ClN₂O₃S. Molecular Weight: 298.73. The chloro-phenyl extension may confer selectivity for aromatic receptor targets .

- 3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide (CAS 851170-84-8): Substituents: Methyl at position 4, indole-ethyl group on sulfonamide. Molecular Formula: C₁₈H₁₉ClN₂O₂S. Molecular Weight: 362.92. Methyl substitution may stabilize the sulfonamide group against hydrolysis .

Functional Group Modifications

Ether-Containing Chains

- 3-Amino-4-chloro-N-(2-methoxyethyl)-benzenesulfonamide (CAS 1017458-45-5): Substituents: Methoxyethyl chain. Molecular Formula: C₉H₁₃ClN₂O₃S. Molecular Weight: 264.73. Properties: The methoxy group enhances hydrophilicity and may improve blood-brain barrier penetration compared to purely alkylated analogs. However, ether linkages could increase susceptibility to oxidative metabolism .

Comparative Data Table

Research Implications

- Synthetic Flexibility: highlights the use of thioether and imidazole modifications in sulfonamide derivatives (e.g., compound 11), demonstrating that electronic tuning via heterocyclic groups can alter reactivity and bioactivity.

- Safety Profiles: Compounds like 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide require careful handling due to irritant properties (GHS Classification), suggesting that bulkier substituents (e.g., cyclohexyl-ethyl) might mitigate toxicity while retaining efficacy .

Méthodes De Préparation

Sulfonylation Step

- Reagents : 4-Chlorobenzenesulfonyl chloride reacts with cyclohexylamine and ethylamine in the presence of a base such as triethylamine.

- Solvents : Common solvents include dichloromethane or acetone.

- Temperature : Reactions are typically conducted at 0–25°C to control exothermicity.

- Time : Reaction times range from 1 to 4 hours.

Amination Step

- Nitration : If starting from chlorobenzene derivatives, nitration is performed using nitric acid and sulfuric acid at low temperatures (0–5°C).

- Reduction : Nitro groups are reduced to amino groups using catalytic hydrogenation (Pd/C, H2) or chemical reductants such as iron and hydrochloric acid.

- Direct Amination : Alternatively, nucleophilic aromatic substitution can be used if the ring is activated.

Purification

- Extraction : Organic layers are washed with aqueous acid/base to remove impurities.

- Chromatography : Silica gel column chromatography or recrystallization from solvents like ethanol or ethyl acetate is employed.

Data Table: Typical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride formation | 4-Chlorobenzene + chlorosulfonic acid | None (neat) | 40–60 | 2–3 | 85–90 | Exothermic, careful addition required |

| Sulfonamide formation | 4-Chlorobenzenesulfonyl chloride + cyclohexylamine + ethylamine + base | Dichloromethane/acetone | 0–25 | 1–4 | 75–85 | Base neutralizes HCl byproduct |

| Nitration (if needed) | HNO3 + H2SO4 | None (neat) | 0–5 | 1–2 | 70–80 | Control temperature to avoid over-nitration |

| Reduction of nitro | Pd/C, H2 or Fe/HCl | Ethanol or water | 25–40 | 3–6 | 80–90 | Catalytic hydrogenation preferred |

| Purification | Extraction, chromatography, recrystallization | Various | Ambient | Variable | - | Purity > 99% achievable |

Notes on Optimization and Scale-Up

- Temperature control is critical during sulfonylation and nitration to avoid side reactions.

- Choice of solvent affects solubility and reaction rates; ketones like acetone have been preferred in related sulfonamide syntheses for their polarity and ease of removal.

- Purity of intermediates directly impacts the yield and quality of the final product.

- Reaction monitoring by TLC or HPLC is recommended to optimize reaction times and avoid overreaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-Amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide, and how can common side reactions be mitigated?

- Methodological Answer : The compound can be synthesized via sulfonylation of a substituted aniline precursor. For example, 4-chlorobenzenesulfonyl chloride can react with a pre-functionalized amine (e.g., N-cyclohexyl-N-ethylamine) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Key challenges include controlling regioselectivity and minimizing hydrolysis of the sulfonyl chloride intermediate. Side reactions, such as over-alkylation or oxidation of the amino group, can be mitigated by using inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) during the reaction .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR spectroscopy should be employed to confirm the presence of the cyclohexyl (δ ~1.0–2.0 ppm for axial protons), ethyl (δ ~1.2–1.4 ppm for CH₃), and sulfonamide groups (δ ~3.0–3.5 ppm for N–CH₂). High-resolution mass spectrometry (HRMS) can verify the molecular ion peak ([M+H]⁺). Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water gradients .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound for in vitro studies?

- Methodological Answer : Solubility profiling in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) is essential. The compound’s amino and sulfonamide groups suggest moderate solubility in polar aprotic solvents. Stability studies under varying pH (2–12) and temperatures (4°C, 25°C) should be conducted via accelerated degradation tests monitored by TLC or HPLC. For example, acidic conditions may hydrolyze the sulfonamide bond, necessitating pH-adjusted buffers for biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound for target-specific bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distributions, highlighting reactive sites (e.g., the amino group for electrophilic modifications). Molecular docking against target proteins (e.g., carbonic anhydrase) can assess binding affinity. For instance, the sulfonamide moiety is a known inhibitor of metalloenzymes; docking simulations using AutoDock Vina can identify optimal substituents (e.g., chloro vs. methoxy groups) to enhance binding. Experimental validation via enzyme inhibition assays (e.g., stopped-flow spectroscopy) is critical .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., buffer ionic strength, protein concentration). A meta-analysis of literature data should standardize variables (e.g., normalizing IC₅₀ to pH 7.4). For example, conflicting reports on cyclohexyl-substituted sulfonamides’ antibacterial activity can be addressed by repeating assays under controlled conditions (CLSI guidelines) and comparing with structural analogs (e.g., morpholine derivatives) .

Q. How can reaction engineering principles improve the scalability of synthesizing this compound while maintaining enantiomeric purity?

- Methodological Answer : Continuous-flow reactors can enhance reaction consistency and reduce side products. For instance, a packed-bed reactor with immobilized base catalysts (e.g., Amberlyst A21) can facilitate the sulfonylation step. Enantiomeric purity, if applicable, can be maintained using chiral stationary phases (e.g., cellulose-based HPLC columns) during purification. Process Analytical Technology (PAT) tools, such as inline FTIR, enable real-time monitoring of reaction progress .

Q. What are the challenges in establishing structure-activity relationships (SAR) for N-cyclohexyl-N-ethyl substitutions in sulfonamide derivatives?

- Methodological Answer : The bulky cyclohexyl and ethyl groups may sterically hinder interactions with target proteins. SAR studies should compare analogs with varying substituents (e.g., N-methyl vs. N-ethyl) using 3D-QSAR models (e.g., CoMFA). For example, replacing the ethyl group with a smaller methyl group could improve binding to hydrophobic pockets, as observed in related triazole-sulfonamide hybrids .

Methodological Notes

- Synthetic Routes : Prioritize stepwise functionalization (e.g., introducing the amino group before sulfonylation) to avoid competing reactions .

- Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) to address variability in interdisciplinary studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.